molecular formula C23H17N3O B2388123 (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile CAS No. 392246-21-8

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile

Cat. No.: B2388123
CAS No.: 392246-21-8
M. Wt: 351.409
InChI Key: VVNBBVOPVKPISD-NBVRZTHBSA-N
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Description

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole moiety, a phenoxyphenyl group, and an acrylonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the phenoxyphenyl group and the acrylonitrile moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

    Substitution: The phenoxyphenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines or other derivatives.

Scientific Research Applications

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity, while the acrylonitrile group can participate in covalent interactions with target molecules. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(3-phenoxyphenyl)acrylonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O/c1-26-22-13-6-5-12-21(22)25-23(26)18(16-24)14-17-8-7-11-20(15-17)27-19-9-3-2-4-10-19/h2-15H,1H3/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNBBVOPVKPISD-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC(=CC=C3)OC4=CC=CC=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=CC=C3)OC4=CC=CC=C4)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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